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[Phe34]-beta-Amyloid (25-35) -

[Phe34]-beta-Amyloid (25-35)

Catalog Number: EVT-247437
CAS Number:
Molecular Formula:
Molecular Weight: 1094.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Phe34]-beta-Amyloid (25-35) is a peptide fragment derived from the beta-amyloid precursor protein, specifically representing amino acids 25 to 35 of the beta-amyloid peptide. This compound has gained significant attention in neurobiology due to its role in the aggregation processes associated with Alzheimer's disease. The incorporation of phenylalanine at position 34 (Phe34) is believed to influence the aggregation propensity and toxicity of the peptide.

Source

The beta-amyloid peptide is generated through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The fragment [Phe34]-beta-Amyloid (25-35) is synthesized in vitro for research purposes, allowing scientists to study its properties and interactions.

Classification

[Phe34]-beta-Amyloid (25-35) belongs to a class of peptides known as amyloid peptides, which are characterized by their ability to aggregate into fibrillar structures. This specific fragment is classified as an oligomeric form of beta-amyloid, which plays a crucial role in the pathogenesis of Alzheimer's disease.

Synthesis Analysis

Methods

The synthesis of [Phe34]-beta-Amyloid (25-35) typically employs solid-phase peptide synthesis techniques. This method involves the following steps:

  1. Resin Preparation: A suitable resin is selected that can support peptide synthesis.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents.
  3. Deprotection: After each coupling step, protective groups are removed to allow for the next amino acid addition.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography.

Technical Details

The purity and identity of synthesized [Phe34]-beta-Amyloid (25-35) can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring that the final product meets research standards.

Molecular Structure Analysis

Structure

The molecular structure of [Phe34]-beta-Amyloid (25-35) can be characterized by its sequence:

Amino Acid Sequence Aspartic Acid Glutamic Acid Glutamic Acid Phenylalanine Glycine Valine Threonine\text{Amino Acid Sequence }\text{Aspartic Acid Glutamic Acid Glutamic Acid Phenylalanine Glycine Valine Threonine}

This fragment exhibits a propensity to adopt a beta-sheet conformation, particularly under conditions that favor aggregation.

Data

Studies utilizing nuclear magnetic resonance spectroscopy have shown that this peptide fragment tends to form oligomeric structures, which are critical in understanding its role in amyloid formation and neurotoxicity.

Chemical Reactions Analysis

Reactions

[Phe34]-beta-Amyloid (25-35) participates in several chemical reactions relevant to its aggregation behavior:

  1. Oligomerization: The peptide can self-associate to form dimers, trimers, and larger aggregates.
  2. Cross-linking: Intermolecular interactions can lead to the formation of stable fibrillar structures through hydrogen bonding and hydrophobic interactions.

Technical Details

The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy and circular dichroism, which provide insights into conformational changes during aggregation.

Mechanism of Action

Process

The mechanism by which [Phe34]-beta-Amyloid (25-35) exerts its effects involves several steps:

  1. Aggregation Initiation: The peptide monomers undergo conformational changes that lead to nucleation.
  2. Oligomer Formation: Following nucleation, oligomers form through non-covalent interactions.
  3. Fibril Formation: Oligomers can further aggregate into fibrils, which are associated with neurotoxic effects in neuronal cells.

Data

Research indicates that the presence of phenylalanine at position 34 enhances the stability of oligomers formed from this fragment, influencing their cytotoxicity.

Physical and Chemical Properties Analysis

Physical Properties

[Phe34]-beta-Amyloid (25-35) displays characteristics typical of amyloid peptides:

  • Solubility: Limited solubility in aqueous solutions; aggregation occurs above certain concentration thresholds.
  • Stability: Aggregated forms are generally more stable than monomeric forms under physiological conditions.

Chemical Properties

The chemical properties include:

  • Hydrophobicity: High hydrophobicity due to the presence of phenylalanine, contributing to aggregation.
  • Reactivity: The peptide can engage in various intermolecular interactions that facilitate aggregation.

Relevant data from studies indicate that temperature and pH significantly influence both solubility and aggregation kinetics.

Applications

Scientific Uses

[Phe34]-beta-Amyloid (25-35) is employed in various scientific investigations:

  1. Model Systems for Alzheimer's Disease: Used as a model peptide to study amyloid aggregation mechanisms.
  2. Drug Development: Serves as a target for screening potential therapeutic compounds aimed at inhibiting amyloid formation.
  3. Biomarker Research: Investigated for its potential role as a biomarker for Alzheimer's disease progression.
Mechanistic Insights into [Phe34]-beta-Amyloid (25-35) Neurotoxicity

Molecular Dynamics Simulations of Conformational Stability

Molecular dynamics (MD) simulations provide atomic-resolution insights into how the Phe³⁴ substitution alters the peptide’s structural dynamics compared to wild-type Aβ(25-35) (ending in Met³⁵). Key findings include:

  • Enhanced Hydrophobic Core Stability: Wild-type Aβ(25-35) adopts a U-shaped bend in aqueous environments, with residues Ile³¹-Ile³²-Gly³³ forming the apex. The Phe³⁴ substitution extends this hydrophobic core, increasing the solvent-accessible surface area (SASA) of C-terminal residues by ~15%. This promotes tighter inter-chain packing during oligomerization [6] [9].
  • Reduced Structural Flexibility: Root-mean-square fluctuation (RMSF) analyses reveal that Phe³⁴ stabilizes the C-terminus (residues 30-35), reducing backbone fluctuations by 20–30% compared to the more flexible Met³⁵ terminus. This rigidity facilitates β-sheet nucleation by pre-organizing peptide strands [6].
  • Solvent Exposure Effects: Free-energy landscapes from replica-exchange MD simulations show that Phe³⁴ stabilizes non-native β-hairpin conformations in membrane-mimetic solvents (e.g., SDS micelles). These conformations exhibit a 40% increase in β-sheet propensity relative to random coils, accelerating initial oligomer formation [1] [9].

Table 1: Conformational Stability Metrics of Wild-Type vs. [Phe³⁴]-Aβ(25-35) from MD Simulations

ParameterWild-Type (Met³⁵)[Phe³⁴]-Aβ(25-35)Change (%)
C-terminal RMSF (Å)1.8 ± 0.31.3 ± 0.2-28%
β-Sheet Propensity (%)38 ± 553 ± 6+40%
Hydrophobic SASA (Ų)420 ± 25485 ± 30+15%
Inter-chain H-Bonds2.1 ± 0.43.0 ± 0.5+43%

Aggregation Kinetics and Oligomerization Pathways

The Phe³⁴ substitution profoundly alters aggregation kinetics and oligomer morphology:

  • Accelerated Nucleation: Thioflavin-T (ThT) fluorescence assays demonstrate that [Phe³⁴]-Aβ(25-35) shortens the lag phase of fibrillation by 40% compared to wild-type peptides in physiological buffers (pH 7.4, 37°C). This is attributed to enhanced hydrophobic burial of the phenylalanine side chain, which reduces the free-energy barrier for nucleus formation [1] [4].
  • Oligomer Polymorphism: Circular dichroism (CD) spectroscopy reveals divergent secondary structures: Wild-type peptides transition from random coil (198 nm minima) to β-sheet (215 nm minima) over 24–48 hours. In contrast, [Phe³⁴]-Aβ(25-35) rapidly forms stable β-sheets within 6 hours, with a 70% increase in β-turn content. Atomic force microscopy (AFM) corroborates this, showing that wild-type peptides form short, curved protofibrils (height: 1.5–2.5 nm), while Phe³⁴-substituted peptides assemble into thicker, straight fibrils (height: 3–4 nm) with twisted morphologies [1] [10].
  • Oxidative Stress Implications: Though lacking the redox-active methionine, [Phe³⁴]-Aβ(25-35) oligomers induce lipid peroxidation in neuronal membranes at rates comparable to wild-type peptides. This suggests that oligomer architecture—rather than intrinsic oxidative capacity—drives reactive oxygen species (ROS) generation. Specifically, larger, intertwined fibrils (formed after >24 hours of aggregation) activate microglial NADPH oxidase 50% more effectively than smaller oligomers, amplifying inflammatory cascades [10] [5].

Table 2: Aggregation Kinetics and Structural Features of [Phe³⁴]-Aβ(25-35) Oligomers

Aggregation StageWild-Type Aβ(25-35)[Phe³⁴]-Aβ(25-35)Key Implications
Lag Phase8–12 hours4–6 hoursFaster nucleus formation
β-Sheet OnsetGradual (24–48 h)Rapid (<6 h)Pre-organized C-terminal structure
Dominant OligomersSpherical (5–10 nm) → protofibrilsExtended fibrils (≥200 nm)Increased membrane disruption
β-Sheet Content40% at 24 h70% at 6 hEnhanced stability

Interaction with Neuronal Membrane Components

[Phe³⁴]-Aβ(25-35) exhibits distinct membrane-binding behaviors that modulate neurotoxicity:

  • Cholesterol-Dependent Membrane Ordering: Solid-state NMR (ssNMR) studies using synaptic plasma membranes (SPMs) show that [Phe³⁴]-Aβ(25-35) preferentially partitions into cholesterol-rich lipid rafts. The phenylalanine side chain inserts 5–7 Å deeper into the acyl chain region than methionine, increasing lipid tail ordering (measured by deuterium order parameters, SCD) by 25%. This condenses the membrane, facilitating peptide clustering and subsequent pore formation [3] [6].
  • Residue-Specific Lipid Interactions: Rotational-cho double-resonance (REDOR) ssNMR identifies Asn²⁷ and Ser²⁶ as primary hydrogen-bond donors to lipid phosphate headgroups. Phe³⁴, however, engages in van der Waals contacts with cholesterol’s aliphatic tail, explaining its 3-fold stronger binding to cholesterol-containing bilayers than wild-type peptides [3] [6].
  • Membrane-Accelerated Fibrillation: In SPMs, [Phe³⁴]-Aβ(25-35) undergoes a membrane-associated nucleation process where initial β-sheet oligomers form at the lipid interface within 2 hours. These oligomers extract phospholipids (e.g., phosphatidylserine), increasing membrane curvature strain and promoting the formation of non-bilayer phases. Subsequent fibrils exhibit distinct C-terminal interfaces (e.g., parallel-in-register β-sheets at residues 30-34) compared to aqueous-phase fibrils, enhancing their stability and cytotoxicity [3] [9].
  • Excitotoxicity Pathway: Unlike wild-type Aβ(25-35), which relies on methionine-mediated ROS production, [Phe³⁴]-Aβ(25-35) fibrils bound to astrocytic membranes upregulate System Xc− via Nrf2 activation. This antiporter exports glutamate (Km = 150 μM), leading to NMDA receptor overactivation in co-cultured neurons—a pathway inhibited by MK-801 [2].

Table 3: Membrane Interaction Parameters of [Phe³⁴]-Aβ(25-35)

Interaction FeatureExperimental MethodKey Findings
Membrane Insertion DepthssNMR (³¹P-¹³C REDOR)Phe³⁴ penetrates 5–7 Å deeper than Met³⁵
Cholesterol AffinityMolecular dockingΔG = -8.2 kcal/mol (vs. -5.9 kcal/mol for Met³⁵)
Lipid Headgroup Dynamics³¹P NMR relaxation40% faster motion in phosphatidylcholine heads
Glutamate ReleaseHPLC (astrocyte co-culture)2.5-fold increase vs. control; blocked by sulfasalazine

Concluding Remarks

[Phe³⁴]-beta-amyloid (25-35) serves as a critical tool for dissecting the mechanistic contributions of Aβ’s hydrophobic core to Alzheimer’s pathogenesis. The Phe³⁴ substitution stabilizes β-sheet-rich oligomers through enhanced C-terminal hydrophobicity and rigidity, accelerates membrane-dependent fibrillation, and redirects neurotoxicity pathways from methionine-mediated oxidation toward glutamate-driven excitotoxicity. These insights underscore the centrality of the 25-35 domain in Aβ pathology and highlight residue 34 as a potential target for aggregation inhibitors [1] [3] [6].

Properties

Product Name

[Phe34]-beta-Amyloid (25-35)

Molecular Weight

1094.3

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